(1R,2R)-2-Phenylcyclobutan-1-amine
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Overview
Description
(1R,2R)-2-Phenylcyclobutan-1-amine is a chiral amine compound with a cyclobutane ring substituted with a phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Phenylcyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This method involves the formation of the cyclobutane ring through a series of chemical transformations, including alkylation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to achieve efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Phenylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1R,2R)-2-Phenylcyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of (1R,2R)-2-Phenylcyclobutan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diphenylcyclobutane: Similar in structure but lacks the amine group.
(1R,2R)-2-Aminocyclobutan-1-ol: Contains an additional hydroxyl group.
(1R,2R)-2-Phenylcyclobutan-1-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
(1R,2R)-2-Phenylcyclobutan-1-amine is unique due to its specific combination of a cyclobutane ring, phenyl group, and amine group. This combination imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1R,2R)-2-phenylcyclobutan-1-amine |
InChI |
InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10-/m1/s1 |
InChI Key |
PKMQLQANCCIABY-NXEZZACHSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1C2=CC=CC=C2)N |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)N |
Origin of Product |
United States |
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